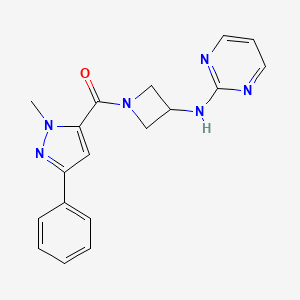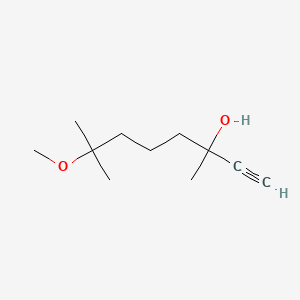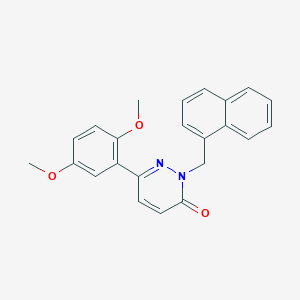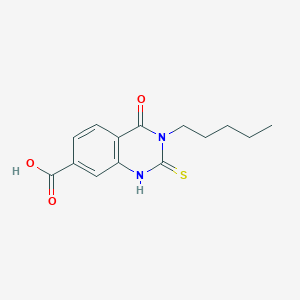
3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one, also known as PCT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiazepane family and is characterized by its unique chemical structure, which consists of a piperidine ring and a thiazepane ring fused together. In recent years, PCT has been extensively studied for its various biological activities and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one, as part of compounds like SB-649868, demonstrates significant roles in metabolism and pharmacokinetics. The compound SB-649868 is an orexin 1 and 2 receptor antagonist being studied for treating insomnia. It is extensively metabolized in the body, with its elimination primarily through feces, and to a lesser extent, urine. Notably, its metabolism involves oxidation of the benzofuran ring, leading to various metabolites. The compound also exhibits a notably longer half-life for plasma radioactivity compared to the unchanged SB-649868, indicating the presence of slowly cleared metabolites. The study of the disposition of this compound reveals insights into its metabolic pathways and the role of its metabolites in drug elimination and effectiveness (Renzulli et al., 2011).
Receptor Occupancy and Drug Development
The compound's relevance extends to drug development, particularly in the field of receptor occupancy and therapeutic applications. For instance, in the study of the 5-Hydroxytryptamine1A (5-HT(1A)) receptors, a critical component in the pathophysiology and treatment of anxiety and depression, derivatives of 3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one have been employed. This highlights its potential in developing treatments for mental health conditions, as these receptors are targets for novel drug development (Rabiner et al., 2002).
Enhancing Bioavailability and Nutrient Absorption
The compound's derivatives are also instrumental in enhancing the bioavailability and absorption of nutrients and medications. Piperine, a derivative, has been shown to improve the absorption of iron when co-administered with it. This application is particularly beneficial in physically active individuals, where maintaining adequate iron levels is crucial for performance and recovery. The bioavailability enhancement properties of piperine represent a significant advancement in nutritional supplementation and therapy (Fernández-Lázaro et al., 2020).
Role in Disease Treatment and Management
Further applications are seen in disease treatment and management. The compound's derivatives, through their actions on various receptors and metabolic pathways, play roles in managing conditions like Parkinson's disease, HIV, and other significant health issues. These derivatives contribute to understanding disease mechanisms and developing therapeutic strategies, underscoring the compound's versatility and importance in medical research (Langston et al., 1983), (Balani et al., 1995).
Propiedades
IUPAC Name |
3-(piperidine-1-carbonyl)-1,4-thiazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c14-10-4-7-16-8-9(12-10)11(15)13-5-2-1-3-6-13/h9H,1-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYTZGMPCIINOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CSCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Aminopyrazolo[1,5-a]pyrimidin-7(1h)-one dihydrochloride](/img/no-structure.png)

![5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide](/img/structure/B2817950.png)
![benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2817951.png)


![1-[4-(Dimethylamino)benzyl]-5-oxoproline](/img/structure/B2817956.png)

![2-{[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2817961.png)
![N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2817962.png)



![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2817969.png)